molecular formula C21H20N2O5 B11697183 3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11697183
M. Wt: 380.4 g/mol
InChI Key: UPEOSXJJSVDTPV-WSDLNYQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its trimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-26-18-8-13(9-19(27-2)20(18)28-3)12-22-23-21(25)16-10-14-6-4-5-7-15(14)11-17(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+

InChI Key

UPEOSXJJSVDTPV-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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